3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITSVJLBVKIVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-nitro-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Produces phenols.
Reduction: Produces amines.
Substitution: Produces biaryl compounds.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The nitro and trifluoromethyl groups influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Solubility in Organic Solvents
The nitro and trifluoromethyl substituents in the target compound confer distinct solubility properties:
- Polar solvents (e.g., chloroform): Pinacol esters generally exhibit high solubility due to reduced polarity compared to boronic acids. The trifluoromethyl group enhances solubility in lipophilic environments .
- Non-polar solvents (e.g., methylcyclohexane): Solubility decreases but remains higher than parent boronic acids .
- Comparative data (mole fraction solubility at 25°C):
Hydrolysis Kinetics and Stability
Hydrolysis rates in aqueous media depend on substituent electronic effects:
- For example, 4-hydroxy-phenylboronic acid pinacol ester hydrolyzes completely within 1 hour (t₁/₂ ≈ 10 min), while amine-substituted analogs require 8 hours .
- Trifluoromethyl group: Enhances hydrolytic stability via hydrophobic shielding .
Reactivity in Suzuki-Miyaura Coupling
Pinacol esters are less reactive than free boronic acids in cross-coupling reactions. The nitro group’s meta-directing nature may influence regioselectivity, but the pinacol ester’s steric bulk can hinder catalytic activation. Notably, some boronic esters (e.g., phenylboronic acid MIDA ester) exhibit superior coupling efficiency under specific conditions .
Biological Activity
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains:
- A nitro group (-NO₂), which is often associated with biological activity.
- A trifluoromethyl group (-CF₃), known for enhancing metabolic stability and bioavailability.
- A pinacol ester moiety, which can be hydrolyzed to release the active boronic acid form.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes, inhibiting their function.
- Cell Signaling Modulation : The nitro group may undergo reduction within cells to generate reactive intermediates that can affect cellular signaling pathways.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound. Key findings include:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Anticancer Activity | MTT Assay on cancer cell lines | Significant cytotoxicity observed in MCF-7 (breast cancer) cells with IC₅₀ = 15 µM |
| Study 2 | Antimicrobial Activity | Disk diffusion method against bacterial strains | Effective against E. coli and S. aureus with zones of inhibition > 15 mm |
| Study 3 | Enzyme Inhibition | Kinetic assays on proteases | Competitive inhibition observed with Ki = 0.5 µM |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
A separate investigation focused on the antimicrobial activity of this compound against common pathogenic bacteria. The study utilized disk diffusion assays and found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
